molecular formula C10H14O2 B6233121 3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287281-06-3

3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6233121
CAS No.: 2287281-06-3
M. Wt: 166.2
InChI Key:
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Description

3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and cyclobutyl group attached to the bicyclo[1.1.1]pentane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of cyclobutyl-substituted starting materials, which undergo a series of reactions to form the bicyclic structure. Reaction conditions typically include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions, often carried out in specialized reactors under controlled conditions to ensure high yield and purity. The choice of production method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: . Its structural similarity to other biologically active compounds allows for the exploration of new therapeutic targets.

Medicine: In the field of medicine, this compound may be investigated for its pharmacological properties. Its potential as a drug precursor or active pharmaceutical ingredient is an area of ongoing research.

Industry: Industrially, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to innovations in various industrial applications.

Mechanism of Action

The mechanism by which 3-cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid

  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness: 3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to its phenyl and methoxycarbonyl counterparts

Properties

CAS No.

2287281-06-3

Molecular Formula

C10H14O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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